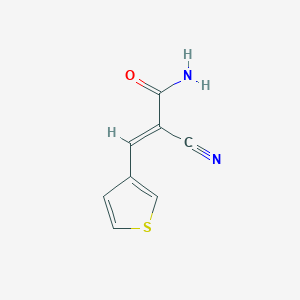

2-Cyano-3-(thiophen-3-yl)prop-2-enamide

Description

Contextualization within Alpha,Beta-Unsaturated Cyano Amide Chemistry

2-Cyano-3-(thiophen-3-yl)prop-2-enamide belongs to the class of organic compounds known as α,β-unsaturated carbonyls. wikipedia.org Specifically, it is a derivative of acrylamide (B121943), featuring a cyano group and a thiophen-3-yl group attached to the double bond. This arrangement, formally named prop-2-enamide, creates a conjugated system where the C=C double bond is linked to the C=O of the amide group. wikipedia.org

The key chemical features of this class of compounds are:

Electrophilicity : The conjugation of the alkene with the electron-withdrawing carbonyl and cyano groups makes the molecule electrophilic at both the carbonyl carbon and, notably, the β-carbon. This susceptibility to nucleophilic attack at the β-carbon is a characteristic reactivity pattern known as vinylogous reactivity. wikipedia.org

Reactivity : These compounds readily undergo nucleophilic additions. While strong nucleophiles might attack the carbonyl carbon (1,2-addition), softer nucleophiles typically attack the β-carbon in a conjugate (1,4- or Michael) addition. Unsaturated amides are generally less electrophilic than corresponding esters or ketones. rsc.org However, their reactivity makes them valuable intermediates. mdpi.com Unfunctionalized acrylamides are noted to be weakly electrophilic and relatively unreactive towards thiols, a property that has been harnessed in the design of targeted covalent inhibitors. nih.gov

Synthetic Utility : α,β-Unsaturated cyano amides are crucial building blocks and precursors in organic synthesis, particularly for creating various heterocyclic systems. periodikos.com.br A primary method for their synthesis is the Knoevenagel condensation, which involves the reaction of an aldehyde (in this case, thiophene-3-carbaldehyde) with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetamide (B1669375). periodikos.com.brchemspider.com This reaction is known for its efficiency and often proceeds under mild conditions. periodikos.com.br

The structure of this compound, therefore, positions it as a reactive intermediate with potential for further chemical modification and as a scaffold for building more complex molecules.

Significance of Thiophene-Containing Propenamide Frameworks in Organic Synthesis

The combination of a thiophene (B33073) ring and a propenamide (acrylamide) backbone within a single molecular framework is of considerable interest in synthetic and medicinal chemistry.

The thiophene moiety is a five-membered, sulfur-containing aromatic heterocycle that is a "privileged" scaffold in drug discovery. derpharmachemica.com Thiophene derivatives are known to possess a vast array of biological activities, including:

Antimicrobial and antifungal nih.govfrontiersin.org

Antiviral encyclopedia.pubmdpi.com

Anti-inflammatory encyclopedia.pubmdpi.com

Anticancer and cytotoxic encyclopedia.pubmdpi.com

The presence of the sulfur heteroatom and the aromatic π-electron system allows for diverse interactions with biological targets. mdpi.com Many approved drugs, such as NSAIDs and anticancer agents, incorporate a thiophene ring, highlighting its importance. encyclopedia.pubmdpi.com

The propenamide (acrylamide) framework , as part of the α,β-unsaturated system, is also a key feature in many biologically active molecules. The 2-cyano-acrylamide moiety, in particular, has been investigated for its potential as a reversible covalent inhibitor, which can form bonds with biological targets like protein cysteine residues. nih.gov This functionality is being explored in the development of inhibitors for enzymes such as kinases, which are implicated in diseases like cancer. nih.gov

Combining these two structures creates a hybrid molecule with the potential for multifaceted biological activity. The thiophene ring can serve as a core recognition element for a biological receptor, while the reactive propenamide portion can act as a covalent modifier or engage in other crucial binding interactions. This dual functionality makes thiophene-containing propenamides attractive targets for synthesis and evaluation in drug discovery programs. researchgate.netnih.gov

Overview of Research Trajectories for the Chemical Compound

Direct research exclusively focused on this compound is not extensively documented in dedicated studies. However, the research trajectory for this compound can be confidently inferred from the numerous studies on closely related analogues. The primary areas of investigation are its synthesis and the evaluation of its biological, particularly antiproliferative and antimicrobial, activity.

Synthesis: The most prevalent and logical synthetic route is the Knoevenagel condensation . This involves the base-catalyzed reaction between thiophene-3-carbaldehyde and 2-cyanoacetamide. This method is well-established for producing a wide variety of arylidene cyanoacetamide derivatives in high yields. periodikos.com.br For example, the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was achieved in 90% yield by condensing the corresponding aldehyde with 2-cyanoacetamide in boiling ethanol (B145695) with a basic catalyst. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-cyanoacetamide | Ethanol, Basic Catalyst, Reflux | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 90% |

Biological Evaluation: Research on analogous structures strongly suggests that this compound would be a candidate for biological screening.

Anticancer Activity: A novel series of 2‐cyano‐N‐(tetrahydrobenzo[b]thiophen‐2‐yl)acrylamide derivatives were synthesized and evaluated for their cytotoxic effects against several human cancer cell lines, with some compounds showing potent activity. researchgate.net

Anti-infective Activity: Libraries of 2-cyano-3-acrylamide derivatives have been screened for activity against intracellular pathogens. One such compound, designated C6, was found to inhibit the replication of both murine norovirus and Listeria monocytogenes with minimal toxicity in cell cultures. nih.gov

Enzyme Inhibition: The 2-cyanoacrylamide moiety is a known pharmacophore for kinase inhibitors. Derivatives have been synthesized as potential inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a target for cancer and inflammatory diseases. nih.gov

The research trajectory for this compound thus follows a clear path: efficient synthesis via established condensation reactions, followed by screening for biological activity, leveraging the combined potential of the thiophene ring and the reactive acrylamide scaffold.

| Compound Class | Biological Target/Activity | Reference |

|---|---|---|

| 2‐Cyano‐N‐(tetrahydrobenzo[b]thiophen‐2‐yl)acrylamides | Anticancer (Cytotoxicity against MCF7, HEPG2, etc.) | researchgate.net |

| 2-Cyano-3-acrylamide derivatives | Anti-infective (Murine Norovirus, L. monocytogenes) | nih.gov |

| Imidazopyridine-2-cyanoacrylamides | Enzyme Inhibition (TAK1 Kinase) | nih.gov |

| 2-Cyanoacrylamides | Chemotherapy | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H2,10,11)/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXICRUZKUISQPW-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 2-Cyano-3-(thiophen-3-yl)prop-2-enamide

Direct synthetic routes to the target compound primarily involve condensation reactions that form the core α,β-unsaturated cyano amide structure in a single key step from readily available precursors.

Knoevenagel Condensation Approaches for α,β-Unsaturated Cyano Amides

The Knoevenagel condensation is a cornerstone reaction for the synthesis of this compound. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, 2-cyanoacetamide (B1669375), with a carbonyl compound, thiophene-3-carbaldehyde. periodikos.com.brmdpi.com The reaction is widely utilized for its efficiency in forming carbon-carbon double bonds. periodikos.com.brresearchgate.net

The mechanism proceeds via the deprotonation of the α-carbon of 2-cyanoacetamide by a base to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of thiophene-3-carbaldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated product. periodikos.com.br The choice of base, solvent, and reaction conditions can influence the reaction's efficiency and yield.

Commonly employed catalysts and conditions are summarized in the table below:

| Catalyst | Solvent | Temperature | Yield | Reference |

| Piperidine (B6355638) | Methanol (B129727) / Ethanol (B145695) | Reflux | High | chemspider.com |

| Trimethylamine (B31210) | Ethanol | Room Temperature | 70-90% | periodikos.com.br |

| Ammonium Acetate | Ethanol | Heating | ~60% | nih.gov |

| Microwave Irradiation | Green Solvents (e.g., water, ethanol) | N/A | 70-99% | eurekaselect.com |

The reaction is often carried out under mild conditions and can be completed in a remarkably short time, sometimes yielding a precipitate of the pure product directly from the reaction mixture. periodikos.com.br For instance, the condensation of various aromatic aldehydes with 2-cyanoacetamide using a few drops of piperidine in ethanol or methanol is a well-established procedure. chemspider.comekb.eg Similarly, trimethylamine in ethanol at room temperature has been shown to afford the desired arylidene derivatives in high yields (70-90%) within minutes. periodikos.com.br Microwave-assisted Knoevenagel condensation has also emerged as a green and efficient methodology, often leading to high yields in significantly reduced reaction times. eurekaselect.com A specific example analogous to the target synthesis is the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol under basic conditions, which yielded the corresponding acrylamide (B121943) in 90% yield after just 45 minutes. mdpi.com

Other Condensation Reactions for α,β-Unsaturated Amides

Beyond the classic Knoevenagel condensation, other related strategies can be employed. The Doebner-Knoevenagel variation, which uses pyridine (B92270) and a carboxylic acid (like malonic acid), could be adapted for this synthesis, potentially offering different selectivity or milder conditions. organic-chemistry.org While less common for cyanoacetamides compared to malonic acids, the principles of an aldol-type condensation followed by elimination remain central.

Manganese-catalyzed direct α-alkenylation of amides with alcohols offers an alternative route, though it is more complex. This method involves the in-situ oxidation of a primary alcohol to an aldehyde, which then undergoes an aldol (B89426) condensation. organic-chemistry.org In the context of the target compound, this would involve a reaction between an appropriate amide and 3-(hydroxymethyl)thiophene, though this is a less direct approach compared to the Knoevenagel reaction.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes involve the synthesis of key precursors or synthons which are then elaborated to form the final this compound structure.

Utilization of 2-Cyanoacetamide Derivatives as Synthons

2-Cyanoacetamide is a highly versatile synthon in organic synthesis due to its multiple reactive sites. nih.gov Its structural framework, featuring reactive cyano and carbonyl groups alongside an active methylene group, allows for a wide array of chemical transformations. periodikos.com.br This compound is a key precursor for constructing diverse heterocyclic systems. nih.govresearchgate.net

The synthesis of 2-cyanoacetamide derivatives themselves is typically straightforward, often involving the reaction of ethyl cyanoacetate (B8463686) with an appropriate amine. periodikos.com.br In the context of the target compound, unsubstituted 2-cyanoacetamide is the direct precursor. However, its derivatives are instrumental in creating more complex molecules, showcasing the utility of the cyanoacetamide scaffold. For example, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, prepared from the reaction of an aminothiophene with ethyl cyanoacetate, serves as a key intermediate for a variety of polyfunctionally substituted heterocyclic compounds. nih.govresearchgate.net

Generation of Alpha,Beta-Unsaturated Cyano Species

The generation of the α,β-unsaturated cyano species is the pivotal step in these syntheses. The Knoevenagel condensation is the most direct method for achieving this from 2-cyanoacetamide and thiophene-3-carbaldehyde. mdpi.com The active methylene group of 2-cyanoacetamide, activated by a base, is essential for the initial carbon-carbon bond formation.

Alternative methods for generating α,β-unsaturated carbonyl compounds exist, such as the Saegusa–Ito oxidation of silyl (B83357) enol ethers or palladium-catalyzed dehydrogenation of saturated carbonyls. pkusz.edu.cn However, for a molecule like this compound, these methods are unnecessarily complex. The direct condensation approach is overwhelmingly favored due to the high reactivity of the 2-cyanoacetamide precursor, making the generation of the target α,β-unsaturated system highly efficient and atom-economical. periodikos.com.brmdpi.com

Stereoselective Synthesis of (E/Z)-2-Cyano-3-(thiophen-3-yl)prop-2-enamide

The double bond in this compound can exist as either the (E) or (Z) isomer. In the context of the Knoevenagel condensation, there is a strong thermodynamic preference for the formation of the (E)-isomer. This selectivity is a result of the reaction mechanism, which involves an elimination step (dehydration) of an intermediate aldol addition product. The transition state leading to the more stable (E)-isomer, where the bulky thiophene (B33073) and amide groups are positioned on opposite sides of the forming double bond, is lower in energy.

Studies on Knoevenagel condensations involving aromatic aldehydes and cyano-activated methylene compounds consistently report the formation of the (E)-isomer as the major or exclusive product. eurekaselect.comresearchgate.net Microwave-assisted green synthetic methods have also been shown to produce (E)-geometry adducts with high selectivity. eurekaselect.comresearchgate.net While specific studies focusing on the stereoselective synthesis of the (Z)-isomer of this compound are not prominent, achieving such selectivity would likely require kinetically controlled reaction conditions at low temperatures or the use of specialized catalysts or stereodirecting groups that favor the formation of the thermodynamically less stable isomer.

Z-Selective Olefination Techniques for Unsaturated Cyanides and Amides

Achieving high Z-selectivity in the formation of the double bond in unsaturated cyanides and amides is a significant synthetic challenge. The Peterson and Horner-Wadsworth-Emmons (HWE) reactions are prominent olefination methods employed for this purpose.

The Peterson olefination, which involves the reaction of an α-silyl carbanion with a carbonyl compound, can be tuned to favor the Z-isomer. For instance, the reaction of (triphenylsilyl)acetamide with various aldehydes has been shown to produce Z-α,β-unsaturated amides with high selectivity, often exceeding a 97:3 ratio in favor of the Z-isomer. acs.org The selectivity is influenced by the electronic properties of the aldehyde, with electron-rich aromatic aldehydes generally affording higher Z-selectivity. acs.org The steric bulk of the silyl group and the amide moiety also play a crucial role; larger substituents on the silicon atom, such as phenyl groups, enhance Z-selectivity compared to smaller groups like methyl. acs.org

Similarly, modifications of the Horner-Wadsworth-Emmons reaction can provide excellent Z-selectivity. The use of specific phosphonate (B1237965) reagents and reaction conditions allows for kinetic control of the olefination, leading predominantly to the thermodynamically less stable Z-alkene.

| Olefination Method | Reagents | Typical Z:E Selectivity | Key Influencing Factors |

|---|---|---|---|

| Peterson Olefination | (Triphenylsilyl)acetamide + Aromatic Aldehydes | Up to >97:3 | Electronic nature of aldehyde, Steric bulk on silicon |

| Peterson Olefination | (Triphenylsilyl)acetamide + Aliphatic Aldehydes | Up to 92:8 | Steric hindrance of aldehyde |

| Modified HWE Reaction | Still-Gennari or Ando phosphonates | Often >95:5 | Phosphonate structure, Base (e.g., KHMDS), Temperature |

Control of Stereoisomerism in Propenamide Formation

The geometric configuration of the double bond in propenamides significantly impacts their biological activity and chemical properties. Control of stereoisomerism is therefore a central aspect of their synthesis. Beyond the choice of olefination reaction, the selection of catalysts and reaction conditions is paramount for directing the stereochemical outcome.

For example, in the synthesis of related enamides, the presence of an N-H group can be critical for achieving high Z-selectivity. It is proposed that intramolecular hydrogen bonding can stabilize the (Z)-enolate intermediate, leading to the exclusive formation of the (Z)-oxyenamide product. chemrxiv.org When the N-H bond is absent (e.g., in N-methylated derivatives), a mixture of E and Z isomers is often obtained, highlighting the directive effect of the hydrogen bond. chemrxiv.org

Palladium-catalyzed aminocarbonylation reactions also offer a pathway to stereoselectively synthesize α,β-unsaturated amides. nih.govorganic-chemistry.org The choice of catalyst, ligands, and base can be modulated to selectively produce either the (Z)- or (E)-isomer from the same starting material. nih.govorganic-chemistry.org This demonstrates that the ligand environment around the metal center plays a decisive role in determining the geometry of the product.

| Synthetic Approach | Conditions/Reagents | Observed Stereoselectivity | Rationale |

|---|---|---|---|

| Base-mediated enol ester formation | Substrate with N-H group | Exclusively Z-isomer | Stabilization of (Z)-enolate via intramolecular H-bonding chemrxiv.org |

| Base-mediated enol ester formation | N-methylated substrate (no N-H) | Mixture of E/Z isomers | Lack of H-bonding stabilization chemrxiv.org |

| Pd-catalyzed Aminocarbonylation | {Pd(allyl)Cl}₂, DBU, DMF | Primarily Z-isomer | Specific catalytic cycle favoring Z-product formation nih.govorganic-chemistry.org |

| Pd-catalyzed Aminocarbonylation | {Pd(allyl)Cl}₂, Xantphos, Et₃N, Dioxane | Primarily E-isomer | Ligand (Xantphos) effect alters the stereochemical pathway nih.govorganic-chemistry.org |

Catalytic Approaches in this compound Synthesis

Catalytic methods provide efficient and atom-economical routes to complex molecules. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of unsaturated amides.

Transition Metal-Catalyzed Dehydrogenation and Olefination

Transition metal catalysts, particularly those based on palladium, are widely used for C-C bond formation. Palladium-catalyzed aminocarbonylation of vinyl halides or triflates is a direct method for introducing the amide functionality. For instance, the reaction of 1-fluoro-2,2-diiodovinylarenes with secondary amines and carbon monoxide in the presence of a palladium catalyst can selectively yield either (Z)- or (E)-β-fluoro-α,β-unsaturated amides depending on the reaction conditions. nih.govorganic-chemistry.org This methodology could be adapted for the synthesis of this compound by starting with an appropriately substituted thiophene-derived vinyl iodide.

While direct dehydrogenative coupling of a thiophene precursor with a cyanoacetamide derivative is a conceptually attractive and atom-economical approach, it remains a challenging transformation that requires specific catalyst development to control regioselectivity and prevent side reactions.

Organocatalytic Methods for Unsaturated Amide Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of α,β-unsaturated amides, avoiding issues of metal contamination in the final product. These methods often operate under mild conditions and can provide high levels of stereocontrol. nih.gov

N-Heterocyclic carbenes (NHCs) have been shown to catalyze reactions involving α,β-unsaturated esters and amides. chigroup.site They can activate substrates through the formation of Breslow intermediates or by acting as a base. Dienamine catalysis, using secondary amines like proline derivatives, represents another powerful organocatalytic strategy. acs.org This approach activates α,β-unsaturated aldehydes to undergo reactions at the γ-position, but similar principles of LUMO activation can be applied to other conjugate addition reactions that could form the backbone of the target molecule. chigroup.siteacs.org The development of organocatalytic methods for the direct condensation of thiophene-3-carbaldehyde with 2-cyanoacetamide would be a highly desirable and green approach to synthesizing this compound.

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Character of the 2-Cyano-3-(thiophen-3-yl)prop-2-enamide System

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups. The prop-2-enamide core is an electron-deficient π-system, a feature that is significantly enhanced by the presence of two powerful electron-withdrawing groups at the α-position (C2): the cyano (-CN) and amide (-CONH₂) groups.

This electronic arrangement results in a pronounced polarization of the carbon-carbon double bond. The α-carbon (C2) is electron-poor due to the direct attachment of the nitrile and amide functionalities. Through conjugation, this electron deficiency is extended to the β-carbon (C3), rendering it highly electrophilic. This electrophilicity at the β-position makes the molecule an excellent Michael acceptor, susceptible to attack by a wide range of nucleophiles. libretexts.org

Conversely, the thiophene (B33073) ring, an aromatic heterocycle, is inherently electron-rich and can act as a nucleophile in reactions such as electrophilic aromatic substitution. However, the dominant reactivity profile of the molecule is governed by the electrophilic nature of the α,β-unsaturated system, which typically directs nucleophilic attack to the β-carbon in a conjugate addition fashion. libretexts.org

Michael Addition Reactions and Conjugate Additions

The high electrophilicity of the β-carbon in this compound makes it a prime substrate for Michael addition reactions, a class of conjugate additions. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. pressbooks.pub

The activated α,β-unsaturated system in this compound is expected to react with a broad spectrum of "soft" nucleophiles. The reactivity of such systems has been extensively studied, demonstrating their utility in synthesis. nih.govresearchgate.net While weak bases favor the thermodynamically stable 1,4-adduct, strong bases can sometimes lead to competing 1,2-addition at the amide carbonyl, although this is less common. libretexts.org The scope of potential nucleophiles is vast, encompassing heteroatom and carbon-based reagents.

Key classes of nucleophiles include:

Thiolates (R-S⁻): Generated from thiols, these are excellent soft nucleophiles for Michael additions.

Amines (R₂NH): Primary and secondary amines readily undergo conjugate addition.

Enolates: Carbanions derived from ketones, esters, and other carbonyl compounds are effective for forming new carbon-carbon bonds.

Organocuprates (R₂CuLi): These reagents are specifically known for their high propensity for 1,4-addition over 1,2-addition. pressbooks.pub

The table below illustrates the expected products from the reaction of this compound with various representative nucleophiles.

| Nucleophile Precursor | Nucleophile | Reagent/Conditions | Expected Product Structure |

| Thiophenol | Phenylthiolate | Base (e.g., NaOEt) | 2-Cyano-3-phenylthio-3-(thiophen-3-yl)propanamide |

| Diethylamine | Diethylamine | Neat or in polar solvent | 3-(Diethylamino)-2-cyano-3-(thiophen-3-yl)propanamide |

| Acetone | Acetone Enolate | Base (e.g., LDA, NaOH) | 2-Cyano-4-oxo-3-(thiophen-3-yl)hexanamide |

| Diethyl Malonate | Malonate Enolate | Base (e.g., NaOEt) | Diethyl 2-(1-carbamoyl-1-cyano-2-(thiophen-3-yl)ethyl)malonate |

Achieving stereocontrol in the Michael addition to form chiral centers is a significant goal in modern organic synthesis. The conjugate addition of a nucleophile to this compound creates a new stereocenter at the β-carbon (and potentially the α-carbon if tautomerization and subsequent reaction occur). Controlling the stereochemistry of this addition can be achieved through diastereoselective or enantioselective strategies. nih.gov

Enantioselective conjugate additions are typically facilitated by chiral catalysts that can create a chiral environment around the substrate. researchgate.net These catalysts can be chiral Lewis acids, organometallics, or metal-free organocatalysts. For instance, chiral amine or thiourea-based organocatalysts can activate the α,β-unsaturated system and guide the nucleophile to a specific face of the molecule. nih.govresearchgate.net Similarly, chiral metal complexes, such as those involving copper or rhodium, are widely used to catalyze the enantioselective addition of organometallic reagents or other nucleophiles. nih.gov

The following table summarizes catalytic systems that have proven effective for enantioselective conjugate additions to analogous electron-deficient alkenes and could foreseeably be applied to this compound.

| Nucleophile | Catalyst Type | Example Catalyst | Expected Stereochemical Outcome |

| Diethyl Malonate | Organocatalyst | Cinchona alkaloid-derived thiourea | Enantioenriched propanamide derivative |

| Thiophenol | Organocatalyst | Chiral tertiary amine | Enantioenriched thioether adduct |

| Grignard Reagents | Metal Complex | Copper(I) with chiral phosphine (B1218219) ligand (e.g., JOSIPHOS) | Enantioenriched C-C coupled product |

| Nitroalkanes | Metal Complex | Chiral Ni(II) or Co(II) complex | Enantioenriched nitroalkyl adduct |

Reduction and Hydrogenation Studies of the Alpha,Beta-Unsaturated Moiety

Selective reduction of the carbon-carbon double bond in α,β-unsaturated amides, while leaving the amide and thiophene functionalities intact, is a valuable transformation. This reaction yields saturated amides, which are important structural motifs. Catalytic hydrogenation is the most common and efficient method for this purpose. chemistryviews.org

A variety of transition metal catalysts are effective for the conjugate reduction of α,β-unsaturated carbonyl derivatives. rsc.org These reactions are typically performed under an atmosphere of hydrogen gas (H₂), and the choice of catalyst and conditions can influence selectivity and efficiency.

Precious Metal Catalysts: Catalysts based on rhodium, ruthenium, and palladium are highly effective for the hydrogenation of C=C bonds. For example, Wilkinson's catalyst (RhCl(PPh₃)₃) and various ruthenium-phosphine complexes can selectively reduce the alkene in the presence of other reducible groups. researchgate.net

Base Metal Catalysts: More recently, catalysts based on abundant and less expensive metals like copper and nickel have been developed. Copper(I)/N-heterocyclic carbene (NHC) complexes, for example, have been shown to be effective for the conjugate hydrogenation of α,β-unsaturated esters and amides. rsc.org

The table below outlines potential conditions for the selective hydrogenation of this compound based on established literature for similar substrates.

| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) |

| RhCl(PPh₃)₃ | H₂ | Toluene/Ethanol (B145695) | 25-60 | 1-50 |

| Pd/C (10%) | H₂ | Methanol (B129727)/Ethyl Acetate | 25 | 1-5 |

| [Cu(I)-NHC] complex | H₂ | THF | 60 | 50-90 |

| Raney Nickel | H₂ | Ethanol | 25-80 | 10-100 |

Cyclization and Heterocyclic Annulation Reactions

The functional groups within this compound make it a versatile precursor for constructing more complex heterocyclic systems, particularly those containing a fused thiophene ring.

The synthesis of fused thiophene systems, such as thieno[3,2-b]pyridines, is of significant interest due to their prevalence in medicinal chemistry and materials science. mdpi.comnih.gov The structure of this compound is well-suited for annulation reactions that build a new ring onto the thiophene core.

One plausible strategy is a variation of the Friedländer annulation or a related cyclocondensation reaction. This would involve an intramolecular cyclization between the side chain and the C2 position of the thiophene ring. For this to occur, the C2 position must be activated or involved in the reaction sequence. A common approach involves the Gewald reaction, which typically builds a 2-aminothiophene ring from an α-methylene ketone, an activated nitrile, and elemental sulfur. arkat-usa.orgumich.eduorganic-chemistry.orgnih.gov While the title compound is an intermediate in some Gewald variations, it can also be a starting point for further cyclization.

A potential synthetic route to a thieno[3,2-b]pyridinone derivative could proceed via initial modification followed by cyclization. For example, reaction with a reagent that introduces a reactive group at the C2 position of the thiophene, followed by base- or acid-catalyzed intramolecular cyclization involving the cyanoacetamide side chain, could yield the desired fused system. Analogous cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides have been reported to yield fused dipyridothiophenes upon treatment with a base. researchgate.net

The table below presents hypothetical but mechanistically sound cyclization reactions starting from this compound or its derivatives to form fused thiophene systems.

| Reaction Type | Reagents & Conditions | Intermediate/Precursor | Fused Product |

| Reductive Cyclization | 1. H₂, Pd/C (Reduction) 2. Polyphosphoric Acid (PPA), heat | 2-Cyano-3-(thiophen-3-yl)propanamide | 4-Amino-4,5,6,7-tetrahydrobenzo[b]thieno[3,2-b]pyridin-4a(H)-one |

| Thorpe-Ziegler Cyclization | NaH or NaOEt, Toluene, reflux | 2-Cyano-3-(2-acetylthiophen-3-yl)prop-2-enamide (hypothetical precursor) | Substituted thieno[3,2-b]pyridine |

| Gewald-type Annulation | Malononitrile (B47326), Sulfur, Morpholine | This compound as Michael acceptor | Complex fused thiophene system |

This comprehensive analysis underscores the synthetic versatility of this compound. Its well-defined electrophilic center allows for predictable and controllable Michael additions, while the α,β-unsaturated moiety can be selectively reduced. Furthermore, the strategic arrangement of its functional groups provides a platform for the construction of valuable fused heterocyclic structures.

Cycloaddition Reactions with Diverse Reagents

While specific examples of cycloaddition reactions involving this compound are not extensively documented in the literature, the structural motifs of the molecule—a thiophene ring, a conjugated acrylamide (B121943) system, and a cyano group—suggest a potential for participation in various cycloaddition pathways. The reactivity of these individual components allows for predictions of the compound's behavior in such reactions.

The thiophene moiety, although aromatic, can participate in Diels-Alder reactions, particularly when promoted by a Lewis acid catalyst. For instance, thiophene can react with dienophiles like maleimide (B117702) derivatives in the presence of aluminum chloride to form Diels-Alder adducts. mdpi.com This suggests that the thiophene ring in this compound could potentially act as a diene.

The acrylamide core, being an electron-deficient alkene, is a suitable dipolarophile for 1,3-dipolar cycloaddition reactions. Chiral acrylamides have been shown to react with nitrile oxides, nitrones, diazoalkanes, and azomethine ylides with high levels of stereocontrol. researchgate.net These reactions are valuable for the synthesis of various five-membered heterocyclic rings. researchgate.net

Furthermore, the cyano group itself can act as a dienophile in intramolecular Diels-Alder reactions or as an enophile in ene reactions, although this is less common for unactivated nitriles. nih.gov There are also instances of [3+2] dipolar cycloadditions between non-stabilized azomethine ylides and compounds containing a cyano group. researchgate.net

| Reaction Type | Reacting Moiety on Scaffold | Potential Reagent | Expected Product Class |

|---|---|---|---|

| Diels-Alder | Thiophene ring (as diene) | Maleimides | Polycyclic adducts |

| 1,3-Dipolar Cycloaddition | Acrylamide C=C bond (as dipolarophile) | Nitrile oxides, Nitrones | Five-membered heterocycles |

| [3+2] Cycloaddition | Cyano group | Azomethine ylides | Pyrrolidine derivatives |

Functional Group Interconversions on the this compound Scaffold

The functional groups present in this compound—cyano, amide, and the carbon-carbon double bond—offer multiple sites for chemical transformations.

Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.orgchemistrysteps.comlumenlearning.com Alkaline hydrolysis, using a base like sodium hydroxide, initially produces a carboxylate salt, which then requires acidification to furnish the free carboxylic acid. libretexts.orgchemistrysteps.com

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine. libretexts.org A common reagent for this transformation is lithium aluminum hydride (LiAlH4), which effectively reduces the carbon-nitrogen triple bond. libretexts.orglibretexts.org Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel is another effective method. libretexts.org

Cyclization Reactions Involving the Cyano and Amide Moieties: The reactive nature of the cyanoacetamide moiety allows for its use in the synthesis of various heterocyclic systems. For instance, N-alkyl-3-cyano-2-pyridone derivatives can be synthesized from N-alkylated-2-cyanoacetamide precursors by reaction with acetylacetone (B45752) in the presence of a base. mdpi.comsciforum.net This suggests that the this compound scaffold could be a precursor for thiophene-substituted pyridone derivatives.

| Functional Group | Reaction | Reagents | Product Functional Group |

|---|---|---|---|

| Cyano | Hydrolysis | H3O+ or NaOH followed by H3O+ | Carboxylic acid |

| Cyano | Reduction | LiAlH4 or H2/Pd | Primary amine |

| Cyanoacetamide | Cyclization | 1,3-Diketones (e.g., acetylacetone), Base | Substituted 2-pyridones |

Mechanistic Elucidation of Reactions Involving this compound and Related Compounds

Understanding the reaction mechanisms involving this compound is crucial for predicting its reactivity and designing synthetic pathways.

Michael Addition: The electron-withdrawing cyano and amide groups render the β-carbon of the prop-2-enamide system electrophilic, making it an excellent Michael acceptor. The Michael addition mechanism involves the nucleophilic addition of a carbanion (Michael donor) to this α,β-unsaturated carbonyl compound. For example, the reaction with malononitrile in the presence of a base would proceed via the formation of a malononitrile anion, which then attacks the β-carbon of the acrylamide. Subsequent protonation yields the Michael adduct. metu.edu.tr

Synthesis of 2-Pyridones: The formation of 2-pyridone derivatives from related 2-cyanoacrylamides often proceeds through a multi-step mechanism. For example, the reaction of an N-substituted cyanoacetamide with a 1,3-diketone in the presence of a base likely involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to form the pyridone ring. nih.govinnovareacademics.in

Thorpe-Ziegler Reaction: In reactions involving dinitriles, an intramolecular Thorpe-Ziegler reaction can occur. wikipedia.orglscollege.ac.in This base-catalyzed reaction involves the condensation of two nitrile groups to form a β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone. numberanalytics.comchem-station.comresearchgate.net While the target molecule itself is not a dinitrile, this mechanism is relevant for understanding the reactivity of the cyano group in the presence of a base and a suitable intramolecular reaction partner.

| Reaction | Key Steps | Intermediate Species |

|---|---|---|

| Michael Addition | 1. Deprotonation of Michael donor. 2. Nucleophilic attack at the β-carbon. 3. Protonation. | Enolate/Carbanion |

| Pyridone Synthesis | 1. Knoevenagel condensation. 2. Michael addition. 3. Intramolecular cyclization. 4. Dehydration. | Enamines, Michael adducts |

| Thorpe-Ziegler Reaction | 1. Deprotonation of α-carbon to a nitrile. 2. Intramolecular nucleophilic attack on the second nitrile. 3. Tautomerization. | β-enaminonitrile |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structure Elucidation

The definitive structure of 2-Cyano-3-(thiophen-3-yl)prop-2-enamide would be established using a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

¹H and ¹³C NMR spectroscopy are fundamental tools for determining the molecular structure of organic compounds. For this compound, the following spectral features would be anticipated:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each proton in the molecule. The protons of the thiophene (B33073) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their positions on the ring. The vinylic proton (=CH-) would likely appear as a singlet, and its chemical shift would be indicative of the electron-withdrawing groups attached to the double bond. The amide protons (-NH₂) would typically present as a broad singlet, and its chemical shift could be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. Distinct signals would be expected for the carbon atoms of the thiophene ring, the cyano group (-C≡N), the amide carbonyl group (-C=O), and the olefinic carbons (-C=C-). The chemical shifts of these carbons would be characteristic of their chemical environment.

A hypothetical ¹H NMR data table is presented below for illustrative purposes:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (-NH₂) | 7.0 - 8.0 | Broad Singlet | - |

| Vinylic (=CH-) | 8.0 - 8.5 | Singlet | - |

| Thiophene-H2 | 7.8 - 8.2 | Doublet of Doublets | J2,5, J2,4 |

| Thiophene-H4 | 7.3 - 7.6 | Doublet of Doublets | J4,5, J4,2 |

| Thiophene-H5 | 7.6 - 7.9 | Doublet of Doublets | J5,4, J5,2 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

A table of expected IR absorption frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amide N-H | Stretching | 3400 - 3200 |

| Cyano C≡N | Stretching | 2230 - 2210 |

| Amide C=O | Stretching | 1680 - 1650 |

| Alkene C=C | Stretching | 1640 - 1610 |

| C-H (thiophene) | Stretching | ~3100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. The exact mass obtained from high-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would be expected to correspond to the loss of stable neutral fragments, such as CO, NH₂, and HCN, as well as fragmentation of the thiophene ring.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information.

Crystal Structure Analysis and Conformation

X-ray crystallography would determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the atoms and the stereochemistry of the double bond. The analysis would also reveal the conformation of the molecule in the solid state, particularly the relative orientation of the thiophene ring and the cyano-enamide moiety.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure analysis would also elucidate the intermolecular interactions that govern the packing of the molecules in the crystal. Of particular interest would be the hydrogen bonding network formed by the amide group. The amide protons can act as hydrogen bond donors, while the amide oxygen, the cyano nitrogen, and potentially the sulfur atom of the thiophene ring can act as hydrogen bond acceptors. These interactions play a crucial role in the stability and physical properties of the crystalline solid.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on 2-Cyano-3-(thiophen-3-yl)prop-2-enamide

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), would serve to elucidate the electronic nature and preferred spatial arrangement of this compound.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For thiophene (B33073) derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the electron-withdrawing cyano-enamide portion of the molecule.

Table 1: Hypothetical Molecular Orbital Properties This table is illustrative and based on general principles for similar compounds, as specific data for this compound is not available.

| Parameter | Expected Value Range (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.0 | Indicates electron-donating capability |

| LUMO Energy | -2.5 to -1.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 3.0 to 4.0 | Relates to chemical reactivity and stability |

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the most stable three-dimensional arrangements of a molecule. Due to the single bonds connecting the thiophene ring to the prop-2-enamide group, different rotational isomers (conformers) can exist. Computational methods are used to calculate the potential energy of these conformers.

Energy minimization procedures would identify the global minimum energy conformation, which is the most stable and likely predominant structure of the molecule under given conditions. This analysis is critical as the specific conformation can significantly influence the molecule's biological activity and physical properties. Studies on similar molecules have shown that planar or near-planar conformations are often favored due to the conjugated π-system.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For a molecule like this compound, this could involve studying its synthesis (e.g., via a Knoevenagel condensation) or its subsequent reactions.

Transition State Analysis and Reaction Pathway Elucidation

To understand a reaction mechanism, computational chemists locate the transition states (TS)—the highest energy points along a reaction coordinate. By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This profile reveals the activation energy, which is the energy barrier that must be overcome for the reaction to proceed, and helps determine the reaction's feasibility and rate. For reactions involving thiophene derivatives, identifying the transition states helps clarify how reactants approach each other and how bonds are formed and broken.

Prediction of Stereoselectivity

Many chemical reactions can produce multiple stereoisomers. Computational modeling can be used to predict which stereoisomer is likely to be the major product. By comparing the activation energies of the transition states leading to different stereoisomers, the kinetically favored product can be identified. The pathway with the lower transition state energy will be faster and thus yield the predominant product. This is particularly relevant for reactions creating new chiral centers or in determining the preference for E/Z isomers.

In Silico Approaches for Molecular Design and Interaction Prediction

In silico methods use computer simulations to aid in the design of new molecules and to predict how they might interact with biological targets, such as proteins or enzymes. These approaches are a cornerstone of modern drug discovery.

For this compound, molecular docking would be a primary in silico technique. This involves computationally placing the molecule into the binding site of a target protein to predict its binding orientation and affinity. The results are often scored based on the calculated binding energy, with lower energies suggesting a more favorable interaction. These predictions can guide the synthesis of new derivatives with potentially improved activity by suggesting modifications that could enhance binding. For instance, docking studies on similar compounds have helped rationalize their biological activities and guide the design of more potent analogs.

Theoretical Insights into Reactivity Descriptors

Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties and reactivity of molecules. For "this compound," theoretical investigations, primarily employing Density Functional Theory (DFT), offer valuable insights into its behavior in chemical reactions. These studies focus on a variety of reactivity descriptors that help predict how the molecule will interact with other chemical species.

At the heart of these theoretical analyses are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For π-conjugated systems like "this compound," the HOMO is typically distributed over the electron-rich thiophene ring and the prop-2-enamide backbone, while the LUMO is often localized on the electron-withdrawing cyano and amide groups. This distribution facilitates intramolecular charge transfer (ICT) from the donor (thiophene) to the acceptor (cyano-enamide) portion of the molecule.

Based on DFT calculations of structurally similar thiophene-based donor-π-acceptor molecules, the expected energy values for HOMO, LUMO, and the energy gap can be approximated. These values are crucial for predicting the molecule's electronic transitions and its potential use in applications like organic solar cells. ufms.br

Representative Data for Thiophene-Based Chromophores

| Parameter | Typical Calculated Value (eV) |

|---|---|

| EHOMO | -5.0 to -6.0 |

| ELUMO | -2.5 to -3.5 |

| Energy Gap (ΔE) | 2.0 to 3.0 |

Further insights into the reactivity of "this compound" can be gleaned from other quantum chemical descriptors. These global reactivity descriptors, derived from the HOMO and LUMO energies, provide a more quantitative measure of the molecule's chemical behavior.

Key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (EA): The energy released when a molecule accepts an electron (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (IP - EA) / 2). A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Higher softness correlates with higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment (ω = χ² / 2η).

These descriptors, when calculated for a series of related thiophene derivatives, allow for a comparative analysis of their reactivity. nih.gov

Another important aspect of theoretical investigation is the charge distribution within the molecule. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom. wikipedia.org This analysis helps to identify the electrophilic and nucleophilic sites within the molecule. For "this compound," it is expected that the nitrogen and oxygen atoms of the cyano and amide groups will carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms of the thiophene ring and the double bond are likely to have varying degrees of positive and negative charges, influencing their susceptibility to nucleophilic or electrophilic attack.

Illustrative Mulliken Atomic Charges for a Thiazole (B1198619) Derivative

| Atom | Calculated Charge |

|---|---|

| N5 | -0.428 |

| C13 | -0.344 |

| N2 | -0.371 |

| S12 | Positive Charge |

| C1 | Positive Charge |

Note: This table is based on a thiazole derivative and serves as an example of expected charge distribution trends. The more negative the charge, the more likely the atom is to donate an electron. irjweb.com

Applications in Organic Chemistry Research

2-Cyano-3-(thiophen-3-yl)prop-2-enamide as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block stems from the reactivity of its constituent functional groups. The synthesis of this compound and its analogs typically proceeds through a Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group. For this compound, the synthesis would involve the reaction of thiophene-3-carbaldehyde with 2-cyanoacetamide (B1669375). A similar synthesis has been reported for a related compound, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, which was prepared by condensing the corresponding pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol (B145695) with a piperidine (B6355638) catalyst, achieving a 90% yield. mdpi.com

The electrophilic double bond in the acrylamide (B121943) moiety is susceptible to Michael addition, allowing for the introduction of a wide range of nucleophiles. The cyano and amide groups can also participate in various chemical transformations, including hydrolysis, reduction, and cyclization reactions. This polyfunctionality allows chemists to use this compound as a starting material to construct a diverse array of molecular architectures.

Table 1: Key Reactions in the Synthesis and Elaboration of Thiophen-3-yl Acrylamide Derivatives

| Reaction Type | Reactants | Product Type | Significance |

|---|---|---|---|

| Knoevenagel Condensation | Thiophene-3-carbaldehyde, 2-Cyanoacetamide | This compound | Primary synthetic route to the title compound. |

| Michael Addition | This compound, Nucleophiles (e.g., thiols, amines) | Substituted prop-2-enamides | Introduces further functionalization on the carbon backbone. |

| Cyclization | This compound, Reagents promoting cyclization | Heterocyclic compounds (e.g., pyridines, pyrimidines) | Builds complex ring systems from the acrylamide scaffold. |

Scaffold for the Synthesis of Complex Organic Molecules and Heterocyclic Compounds

The structure of this compound is an ideal scaffold for the synthesis of various heterocyclic compounds. The presence of the cyano and amide groups in a 1,3-relationship across the double bond facilitates intramolecular cyclization reactions to form six-membered rings. For instance, related 2-cyano-N-aryl-acetamide derivatives are extensively used to synthesize a variety of fused heterocyclic systems, including thiophenes, thiazoles, pyrazoles, pyridines, and pyrimidines. nih.govresearchgate.net

A particularly important application is the synthesis of thieno[2,3-b]pyridine (B153569) derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry. The synthesis can be achieved by reacting this compound with various reagents that promote cyclization. The reaction pathway often depends on the regioselective attack and subsequent cyclization involving the cyanoacetamido moiety. nih.gov For example, heating a related precursor, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, in the presence of a base like triethylamine (B128534) can induce cyclization to form a thieno[2,3-b]pyridine derivative. researchgate.net This strategy highlights the role of the subject compound as a key intermediate for generating complex, fused heterocyclic systems.

Design and Development of Novel Chemical Entities for Medicinal Chemistry Research

Thiophene (B33073) and its derivatives are recognized as "privileged" structures in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.gov The thiophene ring is considered a bioisostere of the benzene (B151609) ring and is found in drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

The acrylamide moiety is also a significant pharmacophore. Compounds containing the 2-cyanoacrylamide structure have been reported as potential ingredients in chemotherapy. mdpi.com The combination of the thiophene ring and the cyanoacrylamide group in this compound makes it an attractive scaffold for the design of new therapeutic agents. Research on derivatives of 2-cyano-N-(thiophen-2-yl)-acetamide has shown that these compounds can exhibit significant antioxidant and antimicrobial activities. acs.org Furthermore, derivatives synthesized from similar benzothiophene (B83047) precursors have demonstrated high inhibitory effects against human cancer cell lines, such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460). nih.govmdpi.com These findings suggest that this compound is a valuable starting point for developing novel chemical entities with potential applications in oncology and infectious diseases.

Table 2: Potential Biological Activities of Thiophene-Acrylamide Scaffolds

| Biological Activity | Target/Application Area | Supporting Evidence from Analogs |

|---|---|---|

| Anticancer | Chemotherapy, Kinase Inhibition | Inhibitory effects on MCF-7 and NCI-H460 cell lines. nih.govmdpi.com |

| Antimicrobial | Antibacterial, Antifungal | Activity demonstrated by related N-(cyanothiophen-2-yl)acetamides. acs.org |

| Anti-inflammatory | Enzyme Inhibition (e.g., COX) | General activity of many thiophene-containing compounds. nih.gov |

| Antioxidant | Radical Scavenging | Activity observed in N-(cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.org |

Exploration within Materials Science Contexts (e.g., Organic Dyes, Semiconductors)

In the realm of materials science, thiophene-based compounds are foundational components for organic electronic materials. They are used in the construction of organic semiconductors, light-emitting diodes (OLEDs), and as dyes in dye-sensitized solar cells. nih.gov The electronic properties of these materials can be tuned by modifying the molecular structure.

The this compound structure possesses features characteristic of a push-pull chromophore. The thiophene ring can act as an electron donor (push), while the electron-withdrawing cyano group acts as an acceptor (pull). This intramolecular charge transfer character is crucial for applications in organic electronics and non-linear optics. Research on similar structures, such as (Z)-2-(4-halogenophenyl)-3-(thiophen-3-yl)acrylonitrile derivatives containing a triphenylamine (B166846) moiety, has explored their photophysical properties for potential use in electronic devices. researchgate.net The investigation of such molecules often involves studying their absorption and emission spectra, which are influenced by the donor-acceptor nature of the substituents. mdpi.com The inherent chromophoric system within this compound suggests its potential as a scaffold for developing new organic dyes or as a component in semiconducting polymers.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-cyano-3-(thiophen-3-yl)prop-2-enamide?

The compound can be synthesized via Knoevenagel condensation between cyanoacetamide derivatives and thiophene-3-carbaldehyde under mild acidic or basic conditions. Key steps include:

- Cyanoacetamide activation : Use ethanol or methanol as solvents with catalytic piperidine or ammonium acetate to facilitate enolate formation .

- Condensation : Reaction at 60–80°C for 6–12 hours yields the (E)-isomer predominantly due to thermodynamic control .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity. Monitor progress via TLC (Rf ≈ 0.5 in EtOAc/hexane 1:1) .

Critical parameters :

- pH control (pH 6–8) minimizes side reactions.

- Excess aldehyde (1.2–1.5 eq.) drives completion .

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray crystallography : Single-crystal diffraction using SHELXL ( ) confirms the (E)-configuration and planar geometry of the α,β-unsaturated system. Key metrics:

- C=C bond length: ~1.34 Å (shorter than single bonds due to conjugation).

- Dihedral angle between thiophene and acrylamide: <10°, indicating coplanarity .

- Spectroscopy :

- ¹H NMR : Vinyl proton (δ 7.8–8.2 ppm, doublet), thiophene protons (δ 7.1–7.5 ppm) .

- IR : Strong C≡N stretch at ~2200 cm⁻¹, C=O at ~1680 cm⁻¹ .

Q. What are the key physicochemical properties relevant to experimental handling?

Advanced Research Questions

Q. How can computational methods predict electronic properties and reactivity?

- Density Functional Theory (DFT) :

- Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO).

- HOMO : Localized on thiophene and acrylamide π-system.

- LUMO : Cyano and carbonyl groups dominate, suggesting electrophilic reactivity at β-carbon .

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

- SHELXT/SHELXL refinement :

Input reflection data (HKL format) with Laue group symmetry.

Use OLEX2 for structure solution; refine anisotropic displacement parameters.

Validate with R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) .

- Contradiction analysis : Compare unit cell parameters (a, b, c) and space group assignments across datasets. Discrepancies may indicate solvent inclusion or twinning .

Q. What strategies optimize biological activity through structural modifications?

- SAR studies :

- Thiophene substitution : 5-Bromo-thiophene enhances lipophilicity (logP +0.7) and kinase inhibition (IC₅₀ ↓ 40%) .

- Acrylamide replacement : Switching to propiolamide increases electrophilicity but reduces stability .

- In vitro testing :

- Antioxidant assays : DPPH radical scavenging (EC₅₀ ~ 50 µM) .

- Anti-inflammatory : COX-2 inhibition (IC₅₀ ~ 10 µM) via molecular docking (PDB: 5IKT) .

Q. How to address discrepancies in reaction yields during scale-up?

- DoE (Design of Experiments) :

- Vary parameters: temperature (±10°C), solvent polarity (EtOH vs. THF), and stirring rate.

- Pareto analysis identifies temperature (70% contribution) and solvent (25%) as critical .

- Mechanistic insights :

- Side reactions (e.g., hydrolysis of cyano group) dominate at >80°C. Use in situ IR to monitor intermediate stability .

Q. What advanced techniques validate non-covalent interactions in supramolecular assemblies?

- SCXRD : Detect CH···O/N hydrogen bonds (2.5–3.0 Å) and π-stacking (3.4–3.6 Å) .

- Hirshfeld surface analysis : Quantify interaction types (e.g., 12% S···C contacts in thiophene derivatives) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.